2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
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Overview
Description
(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. Its unique structure, featuring two di-p-tolylphosphino groups attached to a cyclohexane-1,2-diamine backbone, allows for high selectivity and efficiency in catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of di-p-tolylphosphine and cyclohexane-1,2-diamine.
Formation of the ligand: The di-p-tolylphosphine is reacted with benzyl chloride to form the di-p-tolylphosphino benzyl intermediate. This intermediate is then reacted with cyclohexane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs, improving the efficacy and safety of medications.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, enhancing the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of desired products with high selectivity. The chiral nature of the ligand allows for enantioselective catalysis, where the spatial arrangement of atoms in the ligand influences the outcome of the reaction.
Comparison with Similar Compounds
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl: Another chiral ligand used in asymmetric synthesis.
®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl: A similar compound with the opposite chirality.
(S)-T-BINAP: A related ligand with a different backbone structure.
Uniqueness: (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is unique due to its cyclohexane-1,2-diamine backbone, which provides distinct steric and electronic properties compared to other similar ligands. This uniqueness allows for higher selectivity and efficiency in certain catalytic reactions, making it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBRZNMKPGZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52N2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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